4-(2-(Diethylamino)ethoxy)-N,N,alpha-trimethylbenzeneethanamine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-(Diethylamino)ethoxy)-N,N,alpha-trimethylbenzeneethanamine dihydrochloride is a complex organic compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique chemical structure, which includes a diethylamino group and a trimethylbenzeneethanamine backbone. It is commonly used in various chemical reactions and has significant implications in fields such as chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(Diethylamino)ethoxy)-N,N,alpha-trimethylbenzeneethanamine dihydrochloride typically involves multiple steps. One common method includes the reaction of 4-(2-(Diethylamino)ethoxy)benzophenone with N,N,alpha-trimethylbenzeneethanamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors and advanced purification techniques. The process may include steps such as distillation, crystallization, and chromatography to ensure the purity and quality of the final product. The use of automated systems and stringent quality control measures are essential to achieve consistent results.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-(Diethylamino)ethoxy)-N,N,alpha-trimethylbenzeneethanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride (LiAlH4) to convert the compound into its reduced form.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and various catalysts to enhance reaction rates. The reactions are often carried out under controlled temperatures and pressures to optimize yields and minimize side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of new derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
4-(2-(Diethylamino)ethoxy)-N,N,alpha-trimethylbenzeneethanamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is utilized in biochemical assays and as a probe to study various biological processes.
Medicine: It has potential therapeutic applications and is investigated for its effects on different physiological pathways.
Industry: The compound is employed in the production of pharmaceuticals, agrochemicals, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 4-(2-(Diethylamino)ethoxy)-N,N,alpha-trimethylbenzeneethanamine dihydrochloride involves its interaction with specific molecular targets. The compound may act on receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the context of its use, but it generally influences cellular signaling and metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(2-(Diethylamino)ethoxy)benzophenone: Shares a similar diethylaminoethoxy group but differs in its overall structure and applications.
2-[2-(Diethylamino)ethoxy]ethanol: Another compound with a diethylaminoethoxy group, used in different chemical contexts.
Uniqueness
4-(2-(Diethylamino)ethoxy)-N,N,alpha-trimethylbenzeneethanamine dihydrochloride is unique due to its specific combination of functional groups and its versatile applications across various scientific disciplines. Its ability to undergo multiple types of chemical reactions and its role in diverse research areas make it a valuable compound in both academic and industrial settings.
Eigenschaften
CAS-Nummer |
126002-26-4 |
---|---|
Molekularformel |
C17H32Cl2N2O |
Molekulargewicht |
351.4 g/mol |
IUPAC-Name |
1-[4-[2-(diethylamino)ethoxy]phenyl]-N,N-dimethylpropan-2-amine;dihydrochloride |
InChI |
InChI=1S/C17H30N2O.2ClH/c1-6-19(7-2)12-13-20-17-10-8-16(9-11-17)14-15(3)18(4)5;;/h8-11,15H,6-7,12-14H2,1-5H3;2*1H |
InChI-Schlüssel |
TYCWWVSOPMPMFL-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCOC1=CC=C(C=C1)CC(C)N(C)C.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.